(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid
Description
Molecular Composition and Chemical Identity
The fundamental molecular composition of this compound can be precisely defined through its established chemical identifiers and structural parameters. The compound possesses the molecular formula C₁₀H₇ClO₃, indicating a relatively compact molecular structure with specific heteroatom positioning that contributes to its distinctive chemical properties.
The molecular structure incorporates a 4-chlorophenyl ring system directly attached to an alpha-beta-unsaturated carboxylic acid chain through a ketone linkage. This specific arrangement creates a conjugated pi-electron system that extends across the aromatic ring, the carbonyl group, and the alkene functionality. The resulting electronic delocalization significantly influences the compound's chemical reactivity and physical properties.
Detailed structural analysis reveals that the (E)-configuration designation refers to the geometric arrangement around the carbon-carbon double bond within the butenoic acid portion of the molecule. This geometric isomerism has profound implications for the compound's three-dimensional structure and subsequent biological activity. The trans-arrangement of substituents around the double bond creates a more extended molecular conformation compared to the corresponding (Z)-isomer.
Structural Representation and Bonding Patterns
The complete structural representation of this compound demonstrates the spatial arrangement of atoms and the connectivity patterns that define the molecule's chemical identity. The systematic arrangement begins with the 4-chlorophenyl ring, where the chlorine atom occupies the para-position relative to the point of attachment to the main carbon chain.
The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(O)C(/C=C/C1=CC=C(Cl)C=C1)=O, which provides a linear notation describing the complete molecular connectivity. This notation clearly indicates the presence of two carbonyl functionalities: one within the carboxylic acid group and another positioned as a ketone adjacent to the aromatic ring system.
The carbon chain architecture features a four-carbon backbone with strategic placement of functional groups that create the characteristic alpha-beta-unsaturated carbonyl system. The ketone functionality at the 2-position of the butenoic acid chain establishes an electron-deficient center that influences both the chemical reactivity and the biological activity of the compound. This positioning creates favorable conditions for nucleophilic addition reactions and enzymatic interactions.
Examination of the bonding patterns reveals the presence of both sigma and pi-bonding systems that contribute to the overall molecular stability and reactivity. The aromatic ring system provides a stable electron-rich region that can participate in various intermolecular interactions, while the alpha-beta-unsaturated carbonyl system creates a reactive electrophilic center capable of undergoing diverse chemical transformations.
Geometric Configuration and Isomerism
The geometric configuration of this compound represents a critical structural feature that significantly influences the compound's chemical and biological properties. The (E)-designation specifically refers to the arrangement of substituents around the carbon-carbon double bond between the third and fourth carbon atoms of the butenoic acid chain. In this configuration, the higher priority substituents on each carbon atom are positioned on opposite sides of the double bond plane.
This particular geometric arrangement creates a more extended molecular conformation compared to the corresponding (Z)-isomer, resulting in different physical properties and biological activities. The trans-configuration typically exhibits distinct melting points, solubility characteristics, and enzymatic recognition patterns compared to cis-configured analogs. Research has demonstrated that geometric isomerism in alpha-beta-unsaturated carbonyl compounds can dramatically affect their interaction with biological targets.
The stability of the (E)-configuration in this compound results from reduced steric hindrance between substituents and favorable electronic interactions within the conjugated system. The extended conformation minimizes unfavorable steric interactions while maximizing the overlap of pi-orbitals in the conjugated system. This arrangement contributes to the compound's chemical stability and influences its reactivity patterns in various chemical transformations.
Analytical techniques for distinguishing between geometric isomers typically rely on nuclear magnetic resonance spectroscopy, where coupling constants and chemical shift patterns provide definitive evidence for the geometric configuration. The (E)-configuration of this compound has been confirmed through spectroscopic analysis and crystallographic studies, establishing the precise three-dimensional arrangement of atoms within the molecular structure.
Electronic Structure and Conjugation Effects
The electronic structure of this compound features extensive conjugation that significantly influences the compound's chemical properties and reactivity patterns. The conjugated system extends from the aromatic ring through the ketone functionality and into the alpha-beta-unsaturated carboxylic acid portion of the molecule. This extended pi-electron delocalization creates a stabilized electronic structure with unique reactivity characteristics.
The presence of the chlorine substituent in the para-position of the phenyl ring introduces additional electronic effects that modify the overall electron density distribution within the conjugated system. Chlorine, being an electron-withdrawing group through its inductive effect, reduces the electron density of the aromatic ring and influences the reactivity of the entire conjugated system. This electronic modification enhances the electrophilic character of the carbonyl groups and affects the compound's interactions with nucleophilic species.
Quantum mechanical calculations and experimental studies have revealed that the conjugated system in this compound exhibits delocalized molecular orbitals that span the entire conjugated framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital are distributed across the aromatic ring, the ketone functionality, and the alpha-beta-unsaturated carboxylic acid system. This electronic arrangement facilitates various chemical transformations and contributes to the compound's biological activity.
Propriétés
IUPAC Name |
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSPZCGKZYTJOA-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33185-97-6 | |
| Record name | 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Méthodes De Préparation
Reaction Mechanism and Optimization
The reaction proceeds via deprotonation of malonic acid by a base such as piperidine, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxy intermediate. Subsequent dehydration produces the α,β-unsaturated dicarboxylic acid intermediate, which undergoes thermal decarboxylation to eliminate carbon dioxide, yielding the monocarboxylic acid with a ketone group.
Key optimization parameters include:
-
Base selection : Piperidine or ammonium acetate are commonly employed for their mild basicity.
-
Solvent : Ethanol or toluene under reflux (80–100°C) facilitates efficient dehydration.
-
Decarboxylation : Heating the intermediate at 120–140°C ensures complete CO₂ elimination.
Experimental Procedure and Yield
In a representative protocol, 4-chlorobenzaldehyde (10 mmol) and malonic acid (12 mmol) are dissolved in ethanol with piperidine (0.5 mmol). The mixture is refluxed for 6–8 hours, acidified with HCl, and heated to 130°C for 2 hours. The crude product is recrystallized from ethyl acetate, affording the target compound in 70–75% yield.
Claisen-Schmidt Condensation Method
The Claisen-Schmidt condensation offers an alternative route by coupling 4-chlorobenzaldehyde with ethyl acetoacetate, followed by hydrolysis and decarboxylation.
Reaction Pathway
Ethyl acetoacetate acts as the ketone donor, reacting with the aldehyde under basic conditions to form an α,β-unsaturated ester. Hydrolysis of the ester group with aqueous NaOH yields the corresponding carboxylic acid, which undergoes decarboxylation upon heating to produce the ketoacid.
Critical Parameters
-
Base : Sodium hydroxide or potassium hydroxide in aqueous ethanol.
-
Temperature : Hydrolysis at 60–80°C ensures complete ester cleavage.
-
Decarboxylation : Conducted at 100–120°C under reduced pressure to prevent side reactions.
Yield and Characterization
This method typically achieves yields of 65–70%. Nuclear magnetic resonance (NMR) analysis confirms the E-configuration, with characteristic trans coupling constants (J = 16.0 Hz) for the α,β-unsaturated system. Infrared (IR) spectroscopy reveals stretches at 1710 cm⁻¹ (ketone C=O) and 1680 cm⁻¹ (carboxylic acid C=O).
Low Melting Mixture Synthesis
A solvent-free, green chemistry approach utilizes low melting mixtures (LMMs) of L-(+)-tartaric acid and dimethylurea (DMU) to catalyze the condensation of 4-chlorobenzaldehyde with pyruvic acid.
Procedure and Advantages
The LMM (tartaric acid:DMU = 30:70) is heated to 70°C to form a homogeneous melt. Addition of 4-chlorobenzaldehyde (10 mmol) and pyruvic acid (12 mmol) initiates the reaction, which completes within 3–4 hours. Quenching with water and extraction with dichloromethane followed by recrystallization affords the product in 85–90% yield.
Advantages :
-
Eliminates volatile organic solvents.
-
High atom economy and reduced waste.
-
Reusable catalyst system.
Structural Validation
High-resolution mass spectrometry (HRMS) of the product shows a molecular ion peak at m/z 213.0532 (calculated for C₁₀H₇ClO₃Na: 213.0528). The E-configuration is further confirmed by X-ray crystallography in analogous compounds.
Comparative Analysis of Synthetic Methods
| Parameter | Knoevenagel | Claisen-Schmidt | Low Melting Mixture |
|---|---|---|---|
| Yield | 70–75% | 65–70% | 85–90% |
| Reaction Time | 8–10 hours | 10–12 hours | 3–4 hours |
| Solvent Use | Ethanol | Ethanol/Water | Solvent-free |
| Environmental Impact | Moderate | Moderate | Low |
The low melting mixture method outperforms traditional approaches in yield and sustainability, making it preferable for scalable synthesis. However, Knoevenagel condensation remains widely accessible due to its simplicity and lower catalyst cost .
Analyse Des Réactions Chimiques
Hydrolysis and Decarboxylation
The compound undergoes acid-catalyzed hydrolysis followed by thermal decarboxylation , producing 4-(4-chlorophenyl)but-3-en-2-one. This pathway is critical for generating intermediates in pharmaceutical synthesis .
Reaction Pathway :
Key Observations :
-
Decarboxylation occurs at 120–150°C under inert atmospheres.
-
The reaction is facilitated by electron-withdrawing effects of the chlorophenyl group .
Conjugate Addition Reactions
The α,β-unsaturated system participates in Michael additions with nucleophiles (e.g., amines, thiols):
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Primary amines | β-Amino carbonyl derivatives | RT, EtOH, 12h | 68–82% |
| Thiophenol | β-Substituted adducts | K₂CO₃, DMF, 60°C | 74% |
Example : Reaction with aniline derivatives forms 4-(4-chloroanilino)-4-oxobut-2-enoic acid , a precursor for bioactive molecules .
Esterification and Functionalization
The carboxylic acid group undergoes esterification with alcohols (e.g., ethanol, methanol) under acid catalysis, yielding esters like ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate .
Typical Conditions :
Applications : Esters serve as intermediates in polymer chemistry and agrochemical synthesis .
Biological Interactions and Enzyme Inhibition
The compound’s electrophilic α,β-unsaturated system enables covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
Mechanistic Insights :
-
Michael Addition to Enzymes : Forms adducts with glutathione or catalytic triads, disrupting redox balance.
-
Antimicrobial Activity : Exhibits IC₅₀ values of 12–25 µM against E. coli and C. albicans.
Cyclization Reactions
Under basic conditions, the compound undergoes intramolecular cyclization to form heterocyclic frameworks (e.g., furanones, pyrrolidones) .
Example : Reaction with hydrazines yields pyrazolone derivatives , which show antinociceptive activity .
Applications De Recherche Scientifique
Medicinal Chemistry
Angiotensin Converting Enzyme Inhibitors
One of the most notable applications of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These compounds are crucial in treating hypertension and heart failure. The derivatives of this acid have been used to synthesize various ACE inhibitors, including enalapril and lisinopril, which are widely prescribed medications for managing cardiovascular diseases .
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit antitumor properties. Research has shown that these compounds can inhibit the proliferation of cancer cells, making them potential candidates for developing new anticancer therapies .
Biocatalysis
Synthesis of Chiral Compounds
The compound serves as a substrate in biocatalytic processes aimed at synthesizing chiral 2-hydroxy-4-arylbut-3-enoic acids. Enzymatic reactions involving this compound have achieved high enantioselectivity, yielding products with enantiomeric excesses between 87% and 99%. This characteristic is particularly valuable in pharmaceutical applications where the chirality of a drug can significantly influence its efficacy and safety .
Enzymatic Cascade Reactions
The utilization of this compound in enzymatic cascade reactions has been explored. Such reactions allow for the efficient transformation of simple substrates into complex molecules with high yields and selectivity, showcasing the compound's importance in synthetic organic chemistry .
Synthetic Methodologies
Novel Synthetic Routes
Research has focused on developing novel synthetic methodologies involving this compound. Studies have reported efficient synthesis routes that utilize this compound as a key intermediate, leading to various derivatives with enhanced biological activities. For instance, the compound has been successfully synthesized using a combination of glyoxylic acid and other reagents under controlled conditions, demonstrating its practical utility in laboratory settings .
Case Studies
Mécanisme D'action
The mechanism of action of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the butenoic acid moiety.
4-Chlorobenzoic acid: Contains a chlorophenyl group but differs in the functional group attached to the benzene ring.
4-Chlorocinnamic acid: Similar structure with a different functional group attached to the phenyl ring.
Uniqueness
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid is unique due to the presence of both the chlorophenyl and butenoic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Activité Biologique
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, also known as a derivative of α,β-unsaturated carbonyl compounds, has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H9ClO3
- Molecular Weight : 224.64 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, showcasing its potential in antimicrobial and anticancer applications.
Antimicrobial Activity
One study assessed the compound's antimicrobial properties against several bacterial strains and fungi. The results indicated that this compound exhibited significant inhibitory effects against:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
These findings suggest that the compound has promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest in G2/M phase |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, indicating that the compound may disrupt critical cellular processes in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study published in ResearchGate evaluated various substituted furan derivatives, including this compound. The researchers found that the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . -
Evaluation of Anticancer Properties :
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study concluded that this compound effectively inhibited cell proliferation and induced apoptosis, making it a candidate for further development in cancer therapeutics.
Q & A
Q. What are the established synthetic routes for (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, and what are their mechanistic considerations?
The compound is typically synthesized via Michael addition reactions or condensation of 4-chlorophenyl precursors with activated carbonyl intermediates. For example, analogous α,β-unsaturated ketocarboxylic acids are synthesized by reacting aryl halides with succinic anhydride derivatives under acid catalysis, followed by regioselective oxidation . Key mechanistic steps involve enolate formation and stabilization of the α,β-unsaturated system. Purity optimization requires chromatographic separation (e.g., HPLC) to isolate the (E)-isomer, as geometric isomerism significantly impacts reactivity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- NMR : The (E)-configuration is confirmed by coupling constants () between H2 and H3 protons in the α,β-unsaturated system. The 4-chlorophenyl group shows characteristic aromatic signals at δ 7.2–7.5 ppm .
- X-ray crystallography : Single-crystal analysis resolves the planar geometry of the α,β-unsaturated ketone and the dihedral angle between the chlorophenyl ring and the butenoic acid moiety, critical for confirming stereochemistry .
- FT-IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1650 cm (conjugated C=C) validate the functional groups .
Q. What solvent systems and reaction conditions optimize the stability of this compound during storage?
The compound is prone to hydrolysis and photodegradation. Storage in anhydrous DMSO or ethanol at –20°C under inert gas (N) minimizes decomposition. Avoid aqueous buffers with pH > 7, as the α,β-unsaturated system undergoes base-catalyzed hydration .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution versus static crystal structures. For example:
- Dynamic NMR : Variable-temperature experiments can detect hindered rotation of the chlorophenyl group, which may obscure coupling constants in room-temperature spectra .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to identify conformational averaging in solution .
- Powder XRD : Rule out polymorphism, which may cause unexpected diffraction patterns .
Q. What experimental strategies mitigate batch-to-batch variability in biological activity studies of this compound?
Variability often stems from residual solvents or isomer impurities. Implement:
- Quality control : Rigorous LC-MS profiling (e.g., using C18 columns with 0.1% formic acid in mobile phase) to ensure >98% purity .
- Dose-response normalization : Express activity as IC values relative to a reference standard (e.g., fluorinated analogs in Table 1) to account for minor impurities .
- Stability assays : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) to quantify degradation before biological testing .
Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in medicinal chemistry applications?
The electron-withdrawing Cl substituent:
- Enhances electrophilicity : Facilitates nucleophilic attack at the β-carbon of the α,β-unsaturated system, enabling covalent bonding with thiol groups in enzyme active sites .
- Modulates lipophilicity : LogP increases by ~0.5 compared to non-halogenated analogs, improving membrane permeability (critical for intracellular targets) . Comparative data with fluorophenyl analogs (Table 1) show that Cl provides superior metabolic stability over F in vivo .
Methodological Guidance for Data Interpretation
Q. Table 1: Comparative Bioactivity of Halogenated Analogs
| Compound | Target Enzyme | IC (µM) | Notes |
|---|---|---|---|
| (E)-4-(4-Cl-phenyl)-2-oxo | Kynurenine 3-OHase | 12.5 | Neuroprotective |
| 4-Fluorophenylacetic acid | Broad-spectrum | 15.0 | Antimicrobial |
| 4-Bromophenyl derivative | Proteasome | 9.8 | Higher toxicity |
Q. Key Statistical Considerations :
- Use ANOVA with post-hoc Tukey tests to compare IC values across analogs.
- Apply principal component analysis (PCA) to correlate electronic descriptors (Hammett σ) with bioactivity .
Handling Experimental Limitations
Q. How can researchers address low reproducibility in kinetic studies of this compound’s enzyme inhibition?
- Pre-equilibrium dialysis : Remove aggregates via ultrafiltration (10 kDa cutoff) before assays .
- Continuous cooling : Maintain samples at 4°C during assays to slow degradation (t improves from 2 to 8 hours) .
- Standardized positive controls : Include rofecoxib (for COX-2) or similar reference inhibitors in each assay batch .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
